(Phenylcarbamylmethyl)-trimethylammonium iodide
(Phenylcarbamylmethyl)-trimethylammonium iodide
Most local anesthetics act by abolishing voltage gated sodium channel currents indiscriminately in all populations of neurons. Selective analgesia through TRPV1-mediated entry of a cationic lidocaine derivative, QX314, was recently reported. CAY10568 is a physically smaller, less hydrophobic version of QX314 designed to be even more permeable to TRPV1 ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine. CAY10568 when given in combination with suitable TRPV1 agonists should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact.
Brand Name:
Vulcanchem
CAS No.:
22913-17-3
VCID:
VC0120339
InChI:
InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H
SMILES:
C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]
Molecular Formula:
C11H17IN2O
Molecular Weight:
320.17 g/mol
(Phenylcarbamylmethyl)-trimethylammonium iodide
CAS No.: 22913-17-3
Reference Standards
VCID: VC0120339
Molecular Formula: C11H17IN2O
Molecular Weight: 320.17 g/mol
CAS No. | 22913-17-3 |
---|---|
Product Name | (Phenylcarbamylmethyl)-trimethylammonium iodide |
Molecular Formula | C11H17IN2O |
Molecular Weight | 320.17 g/mol |
IUPAC Name | (2-anilino-2-oxoethyl)-trimethylazanium;iodide |
Standard InChI | InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H |
Standard InChIKey | CCPHDQUNJSJNQK-UHFFFAOYSA-N |
SMILES | C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] |
Canonical SMILES | C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] |
Description | Most local anesthetics act by abolishing voltage gated sodium channel currents indiscriminately in all populations of neurons. Selective analgesia through TRPV1-mediated entry of a cationic lidocaine derivative, QX314, was recently reported. CAY10568 is a physically smaller, less hydrophobic version of QX314 designed to be even more permeable to TRPV1 ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine. CAY10568 when given in combination with suitable TRPV1 agonists should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact. |
Synonyms | Santinamide |
Reference | 1.Binshtok, A.M.,Bean, B.P., and Woolf, C.J. Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers. Nature 449, 607-610 (2007). |
PubChem Compound | 31569 |
Last Modified | Nov 11 2021 |
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